(3R)-3-methoxypiperidine
Overview
Description
(3R)-3-Methoxypiperidine is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a chiral compound and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavors. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Boron(III) Bromide-Induced Ring Contraction
(Tehrani et al., 2000) demonstrated that 3-methoxypiperidines could be transformed into 2-(bromomethyl)pyrrolidines through reaction with boron(III) bromide. This process, involving a unique conversion of piperidines into pyrrolidines, is significant for the synthesis of novel organic compounds.
Synthesis of Lycopodium Alkaloids
Research by (Bisai & Sarpong, 2010) utilized a methoxypyridine as a masked pyridone in the concise synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis underscores the role of (3R)-3-methoxypiperidine derivatives in the construction of complex natural products.
Development of Metal Triflate-Catalyzed Reactions
(Okitsu et al., 2001) explored the use of alkoxycarbonylpiperidines, including 3-methoxypiperidine derivatives, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research contributes to the development of methodologies for synthesizing carboxamide compounds, demonstrating the chemical versatility of this compound.
Synthesis of Optically Active Compounds
(Matsumura et al., 2000) reported on the synthesis of optically active 2,3-methanopipecolic acid using 3-methoxypiperidine derivatives. This synthesis involves high diastereoselectivity, highlighting the compound's utility in producing chiral molecules.
Synthesis of Important Drug Intermediates
(Shirode et al., 2008) focused on synthesizing (3S,4R)-4-benzylamino-3-methoxypiperidine, a key intermediate for drugs like Cisapride. This work illustrates the importance of 3-methoxypiperidine derivatives in the pharmaceutical industry, particularly in the chiral synthesis of drug molecules.
properties
IUPAC Name |
(3R)-3-methoxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRHHSVHWCISU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428354 | |
Record name | (3R)-3-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651341-54-7 | |
Record name | (3R)-3-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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